2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one
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Overview
Description
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of this compound derivatives using strong acids or bases as catalysts. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one is compared with other similar compounds, such as indazole, benzimidazole, and pyrazole. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and potential applications. The presence of the tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial contexts.
List of Similar Compounds
Indazole
Benzimidazole
Pyrazole
2,2,6,6-Tetramethyl-3,5-heptanedione
3-Hexene, 2,2,5,5-tetramethyl- (Z)-
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2,3,6,6-tetramethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-7-10-8(12-13(7)4)5-11(2,3)6-9(10)14/h5-6H2,1-4H3 |
InChI Key |
XJAMTTVKIWPDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)CC(CC2=O)(C)C |
Origin of Product |
United States |
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